Cas no 4334-73-0 ([(e)-(2-methoxyphenyl)methylideneamino]thiourea)

[(e)-(2-methoxyphenyl)methylideneamino]thiourea structure
4334-73-0 structure
Product Name:[(e)-(2-methoxyphenyl)methylideneamino]thiourea
CAS No:4334-73-0
MF:C9H11N3OS
MW:209.268140077591
CID:1517642
PubChem ID:5761424
Update Time:2025-04-21

[(e)-(2-methoxyphenyl)methylideneamino]thiourea Chemical and Physical Properties

Names and Identifiers

    • [(e)-(2-methoxyphenyl)methylideneamino]thiourea
    • AC1NXXL1
    • {[(1E)-2-(2-methoxyphenyl)-1-azavinyl]amino}aminomethane-1-thione
    • NSC68984
    • Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-, (2E)-
    • ZINC13633780
    • CHEMBL398205
    • T714E
    • 2-Methoxy-benzaldehyd-thiosemicarbazon
    • 2-methoxy-benzaldehyde thiosemicarbazone
    • o-methoxy-2 benzalthiosemicarbazone
    • 1-(2-methoxybenzylidene)thiosemicarbazide
    • 2-methoxybenzaldehyde thiosemicarbazone
    • o-methoxybenzaldehyde thiosemicarbazone
    • SBB000486
    • AC1NXXL1; {[(1E)-2-(2-methoxyphenyl)-1-azavinyl]amino}aminomethane-1-thione; NSC68984; Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-, (2E)-; ZINC13633780; CHEMBL398205; T714E; 2-Methoxy-benzaldehyd-thiosemicarbazon; 2-methoxy-benzaldehyde thiosemicarbazone; o-methoxy-2 benzalthiosemicarbazone; 1-(2-methoxybenzylidene)thiosemicarbazide; 2-methoxybenzaldehyde thiosemicarbazone; o-methoxybenzaldehyde thiosemicarbazone; SBB000486
    • STL582555
    • NSC-68984
    • LHIPHJZPFNPALV-IZZDOVSWSA-N
    • AKOS000303851
    • [(E)-(2-methoxyphenyl)methyleneamino]thiourea
    • (2E)-2-(2-methoxybenzylidene)hydrazinecarbothioamide
    • 4334-73-0
    • SCHEMBL12453334
    • 2-(2-Methoxybenzylidene)Hydrazinecarbothioamide
    • 2-Methoxybenzaldehyde thiosemicarbazone #
    • Inchi: 1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
    • InChI Key: LHIPHJZPFNPALV-IZZDOVSWSA-N
    • SMILES: S=C(N)N/N=C/C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 209.06243
  • Monoisotopic Mass: 209.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 91.7Ų

Experimental Properties

  • PSA: 59.64
  • LogP: 1.95350
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.